molecular formula C17H21N3O3 B2987055 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide CAS No. 734539-62-9

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide

Cat. No. B2987055
CAS RN: 734539-62-9
M. Wt: 315.373
InChI Key: BLGYQBNGKRLNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide, also known as 3-methylphenyl-2-dioxospiro[4.5]dec-3-yl acetamide, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a small molecule that can be easily synthesized and has a relatively low molecular weight. Its unique structure has been utilized in various research fields, such as organic chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Novel Compound Synthesis

    Research on the synthesis of diazaspiro[4.5]decanes and related compounds has shown the development of novel synthetic pathways and the creation of molecules with potential medicinal properties. For instance, the synthesis of 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes as constrained surrogates for Pro-Leu and Gly-Leu dipeptides indicates the versatility of spiro compounds in mimicking biologically active peptides (Fernandez et al., 2002).

  • Anticancer and Antidiabetic Applications

    A study on the development of a novel series of anticancer and antidiabetic spirothiazolidines analogs highlighted the potential of spiro compounds in therapeutic applications. Compounds showed significant activity against human breast and liver carcinoma cell lines, as well as alpha-amylase and alpha-glucosidase inhibitory activities, suggesting a promising avenue for the treatment of cancer and diabetes (Flefel et al., 2019).

Biochemical and Pharmacological Insights

  • Bioactive Compound Formation

    The conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system illustrates the complex metabolic pathways involved in drug action and the potential for designing compounds that target specific biochemical pathways (Högestätt et al., 2005).

  • Electrochemical Sensing Applications

    The study on the electrochemical properties of acetaminophen on a screen-printed carbon electrode towards high-performance practical sensor applications indicates the relevance of structurally similar compounds in developing sensitive and rapid detection methods for pharmaceuticals and biological molecules (Karikalan et al., 2016).

properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12-6-5-7-13(10-12)18-14(21)11-20-15(22)17(19-16(20)23)8-3-2-4-9-17/h5-7,10H,2-4,8-9,11H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGYQBNGKRLNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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